molecular formula C11H12N2O B11904550 Quinoline, 1,2-dihydro-1-methylcarbamoyl- CAS No. 30831-89-1

Quinoline, 1,2-dihydro-1-methylcarbamoyl-

Cat. No.: B11904550
CAS No.: 30831-89-1
M. Wt: 188.23 g/mol
InChI Key: KYSHMUXEDIVXGE-UHFFFAOYSA-N
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Description

N-methylquinoline-1(2H)-carboxamide is a nitrogen-containing heterocyclic compound. The quinoline scaffold, which forms the core of this compound, is a privileged structure in medicinal chemistry due to its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-methylquinoline-1(2H)-carboxamide typically involves the reaction of quinoline derivatives with methylating agents and carboxylating agents under controlled conditions. One common method involves the use of N-methylation of quinoline followed by carboxylation. The reaction conditions often require the presence of a base and a solvent such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of n-methylquinoline-1(2H)-carboxamide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving steps such as crystallization and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methylquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-methylquinoline-1(2H)-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes and pigments due to its stable structure.

Mechanism of Action

The mechanism of action of n-methylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with similar biological activities.

    Quinolone: Known for its antibacterial properties.

    Isoquinoline: Another nitrogen-containing heterocycle with distinct pharmacological activities.

Uniqueness

N-methylquinoline-1(2H)-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its methyl and carboxamide groups enhance its solubility and binding affinity to biological targets, making it a valuable compound in drug development.

Properties

CAS No.

30831-89-1

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-methyl-2H-quinoline-1-carboxamide

InChI

InChI=1S/C11H12N2O/c1-12-11(14)13-8-4-6-9-5-2-3-7-10(9)13/h2-7H,8H2,1H3,(H,12,14)

InChI Key

KYSHMUXEDIVXGE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CC=CC2=CC=CC=C21

Origin of Product

United States

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